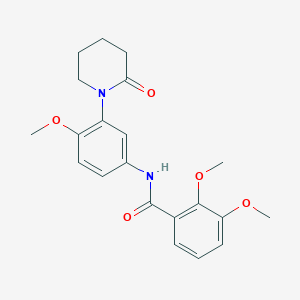

2,3-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,3-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide” is a complex chemical compound. It is a type of benzamide, which is a significant class of amide compounds. These compounds have been widely used in various industries such as medical, industrial, biological, and potential drug industries .

Synthesis Analysis

A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives by using TEA as base and THF as solvent . The obtained products were purified, and their analysis was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Scientific Research Applications

Synthesis and Medicinal Chemistry

The compound 2,3-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide is involved in the synthesis of various pharmacologically relevant molecules. For instance, research has shown the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic properties through cyclooxygenase inhibition and analgesic activity A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020. Similarly, the synthesis of gefitinib, a potent antitumor agent, involves complex chemical transformations, highlighting the relevance of such compounds in medicinal chemistry Bo Jin, Guohua Chen, Aifeng Zou, T. Shi, Jinshan Ren, 2005.

Pharmacological Research

The compound's structural analogs have been explored for their binding affinity to sigma-2 receptors, demonstrating its potential utility in developing radioligands for cancer imaging and therapy Jinbin Xu, Z. Tu, L. Jones, S. Vangveravong, K. Wheeler, R. Mach, 2005. Additionally, research into orexin-1 receptor mechanisms on compulsive food consumption in rats identifies compounds with selective antagonism as potential treatments for binge eating and possibly other eating disorders L. Piccoli, M. M. Bonaventura, C. Cifani, Vivian J. A. Costantini, M. Massagrande, D. Montanari, Prisca Martinelli, M. Antolini, R. Ciccocioppo, M. Massi, E. Merlo-Pich, R. Fabio, M. Corsi, 2012.

Chemical Biology and Bioactive Molecule Development

The exploration of new benzamide derivatives from Limonia acidissima demonstrates the search for novel compounds with potential NO production inhibitory properties, contributing to the broader field of anti-inflammatory and neuroprotective drug discovery Ki Hyun Kim, I. Lee, Kyung Ran Kim, S. Ha, S. Kim, K. Lee, 2009. The identification of antimicrobial and antioxidant activities from new benzamide derivatives isolated from endophytic Streptomyces further underscores the importance of such compounds in discovering new bioactive molecules Xue-Qiong Yang, Tianfeng Peng, Yabin Yang, Wei Li, J. Xiong, Li-Xing Zhao, Z. Ding, 2015.

Properties

IUPAC Name |

2,3-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-26-17-11-10-14(13-16(17)23-12-5-4-9-19(23)24)22-21(25)15-7-6-8-18(27-2)20(15)28-3/h6-8,10-11,13H,4-5,9,12H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMFJSOOWSINAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B2462158.png)

![Methyl 2-[3-(2,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2462162.png)

![7-(4-chlorophenyl)-1-ethyl-3-(pyridin-3-ylmethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2462163.png)

![2-(7-(2-chloro-6-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2462165.png)

![2,4-dichloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2462175.png)

![ethyl 2-benzyl-3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate](/img/structure/B2462178.png)